molecular formula C16H19NO B140168 4-(4-Tert-butylphenoxy)aniline CAS No. 145157-87-5

4-(4-Tert-butylphenoxy)aniline

Cat. No.: B140168
CAS No.: 145157-87-5
M. Wt: 241.33 g/mol
InChI Key: FHOZTGQNSUZCIN-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenoxy)aniline is a useful research compound. Its molecular formula is C16H19NO and its molecular weight is 241.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Oxidation

4-(4-Tert-butylphenoxy)aniline plays a role in catalytic oxidation reactions. Dirhodium catalyzes phenol and aniline oxidations, where tert-butylperoxy radicals effectively oxidize phenols and anilines. This process shows significant rate enhancement in certain solvents and can yield good results even with bulky para substituents, leading to specific oxidation products (Ratnikov et al., 2011).

Electrochemical Oxidation

The electro-oxidation of anilines, including those with tert-butyl groups, involves a reversible one-electron transfer to form stable radical cations. This process has been examined using electroanalytical techniques and spectroscopy, providing insights into the behavior of these compounds under oxidative conditions (Speiser, Rieker, & Pons, 1983).

Complexation Studies

This compound has been studied in the context of complexation with hydroxylic compounds. Infrared spectroscopy has revealed details about the formation of hydrogen bonds and electron-donor-acceptor complexes in solutions involving aniline and various hydroxylic compounds (Zeegers-Huyskens, 1967).

Synthesis of Nitroindazole

Research on the synthesis of nitroindazole derivatives includes the use of tert-butyl substituted anilines. The oxidation of these compounds with lead (IV) dioxide has been shown to produce stable phenoxyl radicals, indicating potential applications in organic synthesis (Ukhin et al., 1994).

Extraction of Metal Ions

Thiacalix[4]aniline, a compound related to this compound, has been shown to be a highly specific extractant for certain metal ions like Au(III) and Pd(II). This suggests potential applications in selective metal ion extraction and separation processes (Katagiri et al., 2002).

Mechanism of Action

The mechanism of action of “4-(4-Tert-butylphenoxy)aniline” is not specified in the available resources. Anilines, in general, are known to participate in a variety of chemical reactions due to the presence of the amine functional group .

Properties

IUPAC Name

4-(4-tert-butylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-16(2,3)12-4-8-14(9-5-12)18-15-10-6-13(17)7-11-15/h4-11H,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOZTGQNSUZCIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275789
Record name 4-(4-tert-butylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145157-87-5
Record name 4-(4-tert-butylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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